4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a thiophenyl group at the 6-position
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWGUQAHYPYBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The introduction of the 3-fluorophenyl and thiophen-2-yl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents for these steps include halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine exhibit promising anticancer properties. Research has shown that pyrimidine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives are known for their ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary data indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in signaling pathways critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth in vitro and in vivo models .
Neuroprotective Effects
Emerging research suggests that pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both a fluorophenyl and a thiophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 3-fluorophenyl group at the 4-position and a thiophenyl group at the 6-position. The presence of fluorine is significant as it can enhance lipophilicity and binding affinity to biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and thiophenyl groups contribute to its binding properties, potentially leading to inhibition or activation of various biochemical pathways.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, related compounds have demonstrated IC50 values ranging from 5.1 to 22.08 µM against these cell lines, suggesting a promising therapeutic potential against cancer .
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. For example, pyrimidine derivatives with similar substitutions have exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating their potential as antibacterial agents .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that the presence of fluorine in this compound enhances its biological activity compared to analogs lacking this substitution. The following table summarizes the biological activities of selected similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 9.18 | Anticancer (HepG2) |
| 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | TBD | Antimicrobial |
| 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | TBD | Antioxidant |
TBD: To Be Determined
Case Studies
Several studies have explored the biological effects of pyrimidine derivatives:
- Anticancer Efficacy : A study demonstrated that certain pyrimidine derivatives induced apoptosis in cancer cells via caspase pathways, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Studies : Research on pyrrole derivatives showed promising results against bacterial infections, suggesting that modifications in the structure could lead to enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
